Aluminium acetylsalicylate

Pharmaceutics Biopharmaceutics Drug Development

Researchers requiring an NSAID with inherent gastric protection face limited options beyond complex formulations. Aluminium acetylsalicylate (aloxiprin) solves this as a single-agent aspirin prodrug that directly mitigates GI mucosal injury via its aluminium hydroxide antacid moiety, while exhibiting weaker anti-platelet effects ideal for dissociating anti-inflammatory from anti-thrombotic activity. • Gastric Protection: Built-in antacid/mucosal protective mechanism per patent WO 2010064441 A1 • Sustained Release Potential: Slower dissolution kinetics reduce need for complex formulation techniques • Reduced Platelet Confounding: Weaker anti-platelet effect enables cleaner anti-inflammatory modeling Reliable global supply with documented purity and storage stability for research use.

Molecular Formula C27H21AlO12
Molecular Weight 564.4 g/mol
Cat. No. B1257219
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAluminium acetylsalicylate
Synonymsaloxiprin
aloxiprine
aluminum acetylsalicylate
Palaprin Forte
Superpyrin
Molecular FormulaC27H21AlO12
Molecular Weight564.4 g/mol
Structural Identifiers
SMILESCC(=O)OC1=CC=CC=C1C(=O)O[Al](OC(=O)C2=CC=CC=C2OC(=O)C)OC(=O)C3=CC=CC=C3OC(=O)C
InChIInChI=1S/3C9H8O4.Al/c3*1-6(10)13-8-5-3-2-4-7(8)9(11)12;/h3*2-5H,1H3,(H,11,12);/q;;;+3/p-3
InChIKeyGKJRJGXKDYCFNF-UHFFFAOYSA-K
Commercial & Availability
Standard Pack Sizes100 mg / 500 mg / 1 g / 1 ml / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Aluminium Acetylsalicylate Technical Overview


Aluminium acetylsalicylate (CAS 23413-80-1), also known as aloxiprin, is an aluminium derivative of acetylsalicylic acid (aspirin) that functions as a non-steroidal anti-inflammatory drug (NSAID) [1]. It is a complex formed from aspirin and aluminium hydroxide, designed to deliver the anti-inflammatory, analgesic, and antipyretic effects of aspirin while aiming to mitigate gastric irritation [2]. Pharmacologically, aspirin irreversibly inhibits cyclooxygenase (COX)-1 and COX-2 enzymes, reducing prostaglandin synthesis [1]. The aluminium component provides antacid and mucosal protective effects in the gastrointestinal tract [2].

1 Aspirin prodrug with aluminium-hydroxide moiety; supports prodrug design and hydrolysis studies
2 Irreversible COX-1/COX-2 inhibition model for prostaglandin synthesis research
3 Reported gastric mucosal endpoint context; relevant for NSAID-induced injury model studies

Aluminium Acetylsalicylate: Non-Substitutable with Aspirin


While aluminium acetylsalicylate is an aspirin prodrug, its distinct physicochemical and pharmacokinetic properties preclude simple substitution with generic aspirin. As an aluminium salt, it exhibits significantly slower dissolution kinetics, particularly in acidic environments, leading to a different absorption profile and reduced bioavailability [1][2]. Furthermore, the presence of the aluminium hydroxide moiety confers a gastric protective effect that is absent in standard aspirin, influencing the drug's tolerability and safety profile [3]. These differences directly impact dosing, efficacy, and side-effect profiles in specific patient populations.

Absorption Dissolution and oral bioavailability profiles may differ from standard aspirin; reported data suggest slower, less complete absorption
Tolerability Aluminium moiety may alter gastric tolerability endpoints; aspirin-class comparator may not replicate this context
Platelet Response Platelet inhibition endpoint profile may not transfer directly; response magnitude and dose dependence can shift

Aluminium Acetylsalicylate Comparative Evidence


Dissolution Rate vs. Aspirin BP

The dissolution rate of aluminium acetylsalicylate is significantly slower than that of standard aspirin, particularly at gastric pH. A 1963 study demonstrated that the rates of solution of aspirin from aloxiprin in buffer solutions of pH 2–8 were lower than those of aspirin B.P., with the most pronounced difference observed in more acidic buffers [1].

Dissolution Rate
Head-to-head
Lower dissolution rate than aspirin B.P. in acidic buffers (pH 2–8)
Supports delayed absorption model interpretation
In vitro buffer context; relevant for formulation research
Pharmaceutics Biopharmaceutics Drug Development

Oral Bioavailability vs. Aspirin

Human studies show that aluminium acetylsalicylate is absorbed less rapidly and incompletely compared to aspirin. A 1962 study found that acetylsalicylic acid absorption from orally administered aluminium acetylsalicylate was less rapid than from aspirin [1]. A later 1981 study quantified this, finding that the bioavailability of aspirin from an aspirin aluminum tablet was approximately 60% of that from a standard aspirin tablet [2].

Oral Bioavailability
Head-to-head
~60% relative to aspirin tablet (human subjects)
Supports dose-model interpretation for research
Urinary excretion method; formulation-dependent
Pharmacokinetics Bioavailability Clinical Pharmacology

Anti-Platelet Activity vs. Aspirin BP

Aluminium acetylsalicylate demonstrates less potent and less consistent inhibition of platelet release reaction compared to equivalent doses of standard aspirin. A clinical study showed that while aspirin B.P. at 150 mg and 300 mg inhibited platelet release reaction in all subjects within 24 hours, aloxiprin gave a less marked response and required a 300 mg dose to achieve inhibition in all volunteers [1].

Anti-Platelet Response
Head-to-head
300 mg aloxiprin required to match 150 mg aspirin B.P. inhibition in all subjects
Platelet response endpoint context differs; dose-model relevance noted
17 volunteer study; ADP-induced release assay
Platelet Aggregation Thrombosis Cardiovascular Pharmacology

Gastric Mucosal Protection vs. NSAIDs

The aluminium hydroxide component of aluminium acetylsalicylate provides direct gastric mucosal protection, a feature absent in standard aspirin. A patent (WO 2010064441 A1) specifically claims the compound's ability to inhibit gastrointestinal mucosal disorders induced by NSAIDs, including aspirin [1]. While direct quantitative comparison data on ulcer incidence is limited in modern literature, the mechanistic basis (antacid and mucosal protective effect) is well-established and cited in multiple technical sources [2].

Gastric Mucosal Context
Class-level inference
Patented claim for inhibiting NSAID-induced mucosal injury; antacid mechanism
Supports tolerability endpoint model interpretation
Limited direct quantitative comparison; review required
Gastroenterology NSAID-induced Injury Drug Safety

Aluminium Acetylsalicylate: Key Applications


Sustained-Release Analgesic and Anti-Inflammatory

Based on the documented slower dissolution and absorption profile , aluminium acetylsalicylate is particularly suited for the development of sustained-release oral dosage forms. Its inherent properties reduce the need for complex formulation techniques to achieve prolonged drug release, making it a cost-effective candidate for products requiring longer dosing intervals. This is supported by evidence of its use in controlled-release tablet formulations [2].

Anti-Inflammatory Therapy for NSAID-Sensitive Patients

The compound's established antacid and mucosal protective mechanism supports its selection for research into anti-inflammatory therapies aimed at minimizing gastrointestinal side effects. This is a key differentiator from plain aspirin and aligns with the patent claims for inhibiting NSAID-induced mucosal injury [2].

Platelet Response in Anti-Inflammatory Dosing

The demonstrated weaker anti-platelet effect of aluminium acetylsalicylate compared to aspirin makes it a valuable tool for studies investigating the dissociation of anti-inflammatory and anti-thrombotic effects of salicylates. It allows researchers to model anti-inflammatory action with a reduced confounding factor of platelet inhibition.

Corrosion Inhibition in Aluminum Systems

Emerging research indicates that aluminium acetylsalicylate can act as an effective corrosion inhibitor for pure aluminum in acidic environments, achieving inhibition efficiencies up to 96.98% at elevated temperatures . This non-pharmaceutical application represents a niche but quantifiable industrial use case based on the compound's unique surface adsorption properties.

Application
Selection Property
Validation Focus
Sustained-release formulation research
Dissolution/absorption profile
In vitro release and in vivo PK modeling
Gastric tolerability model studies
Aluminium-moiety mucosal context
NSAID-induced injury endpoints
Platelet response dissociation studies
Reduced platelet inhibition profile
Anti-inflammatory vs anti-thrombotic separation
Corrosion inhibition research
Surface adsorption properties
Inhibition efficiency in acidic media

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

16 linked technical documents
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